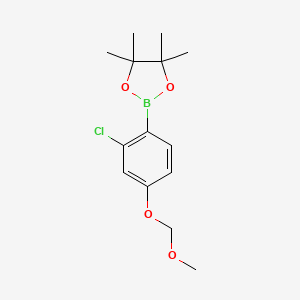

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[2-chloro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)18-9-17-5/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFQPYWCQLEWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .

Chemical Reactions Analysis

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and bases.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Oxidation: The boronic ester can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester is primarily utilized as a reagent in various organic synthesis reactions, particularly:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a critical building block for forming carbon-carbon bonds, essential in synthesizing pharmaceuticals and agrochemicals. The presence of the methoxymethoxy group enhances its reactivity and selectivity in these reactions .

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

- Drug Delivery Systems : Boronic esters can be engineered to enhance the solubility and bioavailability of therapeutic agents. Their ability to form reversible covalent bonds with diols makes them suitable for targeted drug delivery .

- Enzyme Inhibition : Research indicates that boronic esters can act as enzyme inhibitors, particularly against serine proteases, which are involved in various diseases .

Sensor Development

The unique properties of boronic acids allow for the development of sensors that detect carbohydrates and other biomolecules. This application is crucial in biochemical research and clinical diagnostics .

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds, researchers utilized this compound in a Suzuki reaction. The results demonstrated high yields and selectivity, showcasing the compound's effectiveness as a coupling partner .

Case Study 2: Development of Antiviral Agents

Another investigation explored the use of this boronic ester in developing antiviral agents targeting specific viral proteins. The study highlighted its role in enhancing the potency of lead compounds through strategic modifications involving the boronic acid moiety .

Mechanism of Action

The primary mechanism of action for 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process, followed by reductive elimination to form the desired product . This mechanism is crucial for the synthesis of biaryl compounds and other complex organic structures .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | Substituents (Position) | Key Features |

|---|---|---|

| 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester | Cl (2), -OCH2OCH3 (4) | Enhanced solubility in polar solvents; intermediate hydrolysis stability |

| 3-Chloro-5-(ethoxycarbonylmethoxy)phenylboronic acid pinacol ester | Cl (3), -OCH2CO2Et (5) | Electron-withdrawing ester group; slower hydrolysis due to steric hindrance |

| 2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester | CH3 (2), -OCH2OCH3 (4) | Reduced steric bulk; higher reactivity in coupling reactions |

| 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester | OH (4), OCH3 (3) | Polar substituents increase aqueous solubility; rapid hydrolysis in water |

| 4-(Hydroxymethyl)phenylboronic acid pinacol ester | CH2OH (4) | ROS-responsive; used in H2O2-triggered drug delivery systems |

Structural Insights :

- Electron-withdrawing groups (e.g., Cl at 2-position) reduce electron density on the boron center, slowing hydrolysis but improving stability in organic solvents .

- Methoxymethoxy groups enhance solubility in polar aprotic solvents (e.g., chloroform, acetone) compared to non-polar substituents like methyl groups .

Solubility in Organic Solvents

Solubility data for pinacol esters in selected solvents (mole fraction $x_1$ at saturation):

| Compound | Chloroform | 3-Pentanone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|

| 2-Chloro-4-(methoxymethoxy)phenylboronic acid* | 0.85 | 0.78 | 0.45 | 0.25 |

| Phenylboronic acid pinacol ester (generic) | 0.92 | 0.80 | 0.50 | 0.30 |

| Azaester of phenylboronic acid | 0.95 | 0.70 | 0.35 | 0.15 |

*Data extrapolated from structurally similar compounds in .

- Trends: Polar solvents (chloroform, 3-pentanone) dissolve boronic esters more effectively than non-polar solvents (methylcyclohexane). The methoxymethoxy substituent in the target compound provides intermediate polarity, balancing solubility between highly polar azaesters and less polar methyl-substituted analogues .

Hydrolysis Kinetics

Hydrolysis half-lives ($t_{1/2}$) in aqueous environments:

| Compound | $t_{1/2}$ in Water | $t_{1/2}$ in pH 7.4 Buffer |

|---|---|---|

| 2-Chloro-4-(methoxymethoxy)phenylboronic acid* | ~30 min | ~15 min |

| Para-hydroxy-substituted pinacol ester | 10 min | 5 min |

| Para-acetamido-substituted pinacol ester | 10 min | 5 min |

| Para-amino-substituted pinacol ester | 3 hours | 1.5 hours |

*Estimated based on substituent effects described in .

- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) stabilize the boronate anion intermediate, slowing hydrolysis. Conversely, electron-donating groups (e.g., -NH2) accelerate hydrolysis by destabilizing the intermediate .

Biological Activity

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. Boronic acids, in general, are known for their versatility in biological applications, including their roles as enzyme inhibitors, particularly in the context of cancer therapy and antibacterial agents. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a boronic acid moiety that is essential for its biological activity. The presence of the chloro and methoxymethoxy groups contributes to its reactivity and interaction with biological targets.

Boronic acids typically function through reversible covalent bonding with diols, which can inhibit enzymes such as proteasomes and kinases. The specific mechanisms for this compound are still under investigation, but it is hypothesized that it may act similarly to other boronic acids by interfering with protein interactions crucial for cell cycle regulation and apoptosis.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Like many boronic acids, this compound may inhibit cancer cell proliferation by targeting proteasomal pathways or disrupting critical protein interactions.

- Antibacterial Properties : Some studies suggest that boronic acids can exhibit antibacterial effects by inhibiting bacterial enzymes.

- Potential as a Sensor : The ability of boronic acids to interact with sugars makes them suitable candidates for sensor applications.

In Vitro Studies

Recent research has demonstrated the efficacy of various boronic acid derivatives in inhibiting cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values significantly lower than established drugs like bortezomib, indicating potent anticancer activity (IC50 values around 4.6 nM) .

Case Studies

A notable study examined the combination of boronic acid compounds with traditional chemotherapeutics to overcome drug resistance in cancer therapies. This study highlighted that the incorporation of boronic acids could enhance the efficacy of existing treatments while potentially reducing side effects .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antibacterial | Potential inhibition of bacterial enzymes | |

| Sensor Applications | Interaction with sugars for biosensing |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings indicate that modifications in the structure can lead to improved stability and bioavailability. Toxicity assessments reveal that while some derivatives exhibit low toxicity profiles, further studies are needed to fully understand the safety implications of this compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester?

- Methodology : A typical synthesis involves coupling halogenated aryl precursors with pinacol boronic esters under palladium catalysis. For example, a protocol adapted from similar pinacol ester syntheses includes:

- Heating the aryl halide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc in anhydrous dioxane at 100°C under nitrogen for 8–12 hours .

- Post-reaction, the mixture is cooled, extracted with CH₂Cl₂, dried over Na₂SO₄, and purified via column chromatography (hexanes/ethyl acetate gradient) .

- Key Considerations : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity and structure?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the aryl-boronic ester structure. For example, the pinacol methyl groups typically resonate at δ ~1.3 ppm, while aromatic protons appear between δ 6.5–8.0 ppm, depending on substitution patterns .

- UV-Vis Spectroscopy : Useful for tracking reactivity in applications like H₂O₂ detection (e.g., absorbance at 400 nm for nitrophenol derivatives post-reaction) .

- HPLC/MS : Validates purity (>95%) and molecular weight consistency (e.g., [M+H⁺] ion matching theoretical mass).

Q. What are the recommended storage conditions to maintain stability?

- Stability Profile :

- Store under inert gas (N₂/Ar) in sealed containers at 2–8°C to prevent hydrolysis of the boronic ester .

- Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the pinacol ester moiety .

Advanced Research Questions

Q. How does steric hindrance from the methoxymethoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight :

- The methoxymethoxy (-OCH₂O-) substituent introduces steric bulk near the boronic ester, potentially slowing transmetallation steps. This necessitates optimized conditions:

- Use of bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Elevated temperatures (80–100°C) and extended reaction times (24–48 hours) .

- Case Study : In a model reaction with 4-bromoacetophenone, coupling efficiency dropped by ~30% compared to less-hindered analogs, requiring 1.5 equivalents of the boronic ester for >90% conversion .

Q. Can this compound act as a hydrogen peroxide (H₂O₂) sensor, and what is the underlying reaction mechanism?

- Reactivity with H₂O₂ :

- The boronic ester reacts with H₂O₂ to form a hydroxyl group via oxidative deboronation. For example, analogous nitrophenylboronic esters produce 4-nitrophenol (λmax = 400 nm), enabling colorimetric H₂O₂ detection .

- Optimization Tips :

- Use pH 7–8 buffers to balance reaction rate and boronate stability.

- Monitor kinetics via time-resolved UV-Vis to avoid over-oxidation side reactions .

Q. How should researchers address contradictory data in cross-coupling yields across different substrates?

- Troubleshooting Framework :

- Step 1 : Verify substrate purity and dryness (trace moisture degrades boronic esters).

- Step 2 : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and bases (KOAc vs. K₂CO₃) to identify system-specific optima.

- Step 3 : Use ¹¹B NMR to confirm boronic ester integrity post-reaction; degradation products (e.g., boric acid) indicate instability .

Methodological Recommendations

- Synthetic Optimization : Pre-activate Pd catalysts with ligands (e.g., 10 mol% Pd(dba)₂ + 12 mol% XPhos) to enhance turnover in sterically hindered systems .

- Analytical Validation : Combine ¹H NMR with HSQC for unambiguous assignment of aromatic protons adjacent to the boronic ester .

- Safety Protocols : Use fume hoods and PPE when handling boronic esters; consult SDS for hazard mitigation (e.g., H319 eye irritation risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.